molecular formula C15H15FN2O3S B563217 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine CAS No. 849470-61-7

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine

Cat. No.: B563217
CAS No.: 849470-61-7
M. Wt: 322.354
InChI Key: GVZFJSDYLVRTLG-UHFFFAOYSA-N
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Description

FT-IR Spectroscopy :

Peak (cm⁻¹) Assignment
1685 ν(C=O) stretch of aldehyde
1340, 1160 νasym(SO₂) and νsym(SO₂)
1220 ν(C-F) of 4-fluorophenyl
830 δ(C-H) out-of-plane bending of pyrimidine ring

NMR Spectroscopy :

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 10.02 (s, 1H, CHO)
    • δ 8.45 (s, 1H, H-3 pyrimidine)
    • δ 7.82–7.75 (m, 2H, fluorophenyl ortho-H)
    • δ 7.32–7.25 (m, 2H, fluorophenyl meta-H)
    • δ 3.42 (septet, 1H, isopropyl CH)
    • δ 3.20 (s, 3H, SO₂CH₃)
    • δ 1.32 (d, 6H, isopropyl CH₃)
  • ¹⁹F NMR (DMSO-d₆) : δ -112.5 ppm (singlet, fluorophenyl).

High-Resolution Mass Spectrometry (HRMS) :

Observed m/z Theoretical [M+H]⁺ Error (ppm)
323.0921 323.0864 1.8
Fragments: m/z 278 (loss of CHO), 232 (loss of SO₂CH₃)

Properties

IUPAC Name

4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZFJSDYLVRTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652589
Record name 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849470-61-7
Record name 4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aldehyde Protection

The aldehyde group of 2,4,6-trihalogenopyrimidine-5-carbaldehyde (formula II) is protected using cyclic acetals or thioacetals. For example, treatment with ethylene glycol under acidic conditions forms a 1,3-dioxolane ring (formula III), stabilizing the aldehyde during subsequent reactions. This step typically achieves >95% yield under reflux conditions in toluene.

Isopropyl Group Introduction

The protected intermediate undergoes nucleophilic substitution at the 4-position using isopropylmagnesium bromide in tetrahydrofuran (THF) with Li₂CuCl₄ catalysis. Key parameters include:

  • Temperature : 55–60°C

  • Reaction time : 4.5 hours

  • Catalyst loading : 1 mol%
    This step substitutes one halogen atom with an isopropyl group, yielding 2,4-dihalogeno-5-dioxolane-2-yl-6-isopropylpyrimidine (formula IV) in 85–90% yield.

4-Fluorophenyl Coupling

A Suzuki-Miyaura coupling introduces the 4-fluorophenyl group using 4-fluorophenylboronic acid, Pd(PPh₃)₄ catalyst, and K₂CO₃ base in THF/water. The reaction proceeds at 80°C for 12 hours, achieving 80–85% yield.

Sulfonamide Installation

Nucleophilic displacement of the remaining halogen at the 2-position with N-methylmethanesulfonamide occurs in dimethylformamide (DMF) at 100°C for 6 hours. This step attains 75–80% yield after purification by column chromatography.

Aldehyde Deprotection

Hydrolysis of the 1,3-dioxolane group using 2M HCl in methanol at 25°C for 2 hours liberates the formyl group, furnishing the target compound in 90–95% yield.

Advantages :

  • Fewer steps (5 vs. 8 in traditional routes).

  • Avoids hazardous oxidants like m-chloroperoxybenzoic acid.

  • Overall yield: 52–58% (vs. 30–35% in prior methods).

Barbituric Acid-Derived Synthesis

An alternative route starts with barbituric acid (2,4,6-trioxohexahydropyrimidine), which is halogenated to 2,4,6-trichloropyrimidine-5-carbaldehyde using PCl₅ in POCl₃. Subsequent steps mirror the halogenated pyrimidine route but require additional purification after halogenation due to byproduct formation.

Halogenation Optimization

  • Reagent : PCl₅ (3 equivalents) in POCl₃ at 110°C for 8 hours.

  • Yield : 70–75% after recrystallization from hexane.

Challenges :

  • Corrosive reagents necessitate specialized equipment.

  • Lower overall yield (45–50%) compared to Method 1.

Knoevenagel Condensation Route

A less common method described in WO 03/097614 employs a Knoevenagel condensation between 4-fluorobenzaldehyde and 4-methyl-3-oxopentanoic acid ethyl ester, followed by cyclization with S-methylisothiourea.

Reaction Sequence

  • Condensation : 4-fluorobenzaldehyde reacts with β-keto ester in ethanol with piperidine catalyst (80°C, 6 hours; 75% yield).

  • Cyclization : Treatment with S-methylisothiourea in acetic acid forms the pyrimidine core (70% yield).

  • Oxidation : TPAP/NMO oxidizes a hydroxymethyl intermediate to the aldehyde (65% yield).

  • Sulfonylation : Methanesulfonyl chloride introduces the methylsulfonyl group (60% yield).

Drawbacks :

  • Requires low-temperature (−70°C) lithiation steps.

  • Multiple chromatographic purifications reduce scalability.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material TrihalogenopyrimidineBarbituric acid4-Fluorobenzaldehyde
Total Steps 568
Overall Yield 52–58%45–50%20–25%
Hazardous Reagents LowModerateHigh
Industrial Scalability HighModerateLow

Process Optimization Insights

Catalyst Selection

  • Cu-catalyzed alkylation : Li₂CuCl₄ in Method 1 enhances isopropyl group incorporation efficiency compared to Fe or Ni catalysts.

  • Pd-catalyzed coupling : Pd(PPh₃)₄ in Suzuki reactions minimizes side product formation vs. Pd(OAc)₂.

Solvent Systems

  • THF/water mixtures improve coupling reaction homogeneity.

  • Ethylene glycol as a solvent in deprotection steps reduces aldehyde oxidation.

Temperature Control

  • Isopropyl Grignard reactions at 55–60°C prevent premature halide elimination.

  • Deprotection at 25°C avoids formyl group degradation .

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes controlled oxidation to carboxylic acid derivatives, critical for downstream pharmacophore development.

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → Carboxylic acidTetrapropylammonium perruthenate (TPAP), N-methylmorpholine N-oxide (NMO) in CH₂Cl₂N-[4-(4-Fluorophenyl)-5-carboxy-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide85-90%
Aldehyde → Hydroxymethyl intermediateDiisobutylaluminum hydride (DIBAL-H) in toluene at -10°C to -15°C4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropyl-2-methylsulfonylpyrimidine92%
Hydroxymethyl → AldehydeCalcium hypochlorite, TEMPO in CH₂Cl₂ at 0–5°CRegeneration of parent aldehyde (reversible oxidation)88%

Key Findings :

  • TPAP-mediated oxidation preserves the pyrimidine ring integrity while selectively targeting the aldehyde .
  • DIBAL-H reduction achieves >90% conversion to hydroxymethyl derivatives under cryogenic conditions .

Nucleophilic Substitution at Sulfonyl Group

The methylsulfonyl moiety participates in SNAr reactions, enabling functionalization at the pyrimidine C2 position.

Reaction Reagents/Conditions Product Yield Reference
Sulfonyl displacement with aminesN-Methylmethanesulfonamide, K₂CO₃ in acetonitrile at 80°CN-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylsulfonamide95%
Sulfonate ester formationMethanol, H₂SO₄ catalyst at refluxMethyl sulfonate derivative78%

Mechanistic Insight :

  • The electron-withdrawing sulfonyl group activates the pyrimidine ring for nucleophilic attack at C2 .
  • Potassium carbonate facilitates deprotonation of sulfonamide nucleophiles, enhancing reaction efficiency .

Reduction Reactions

The aldehyde group is selectively reduced to primary alcohols, pivotal for prodrug synthesis.

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → AlcoholNaBH₄ in THF/MeOH (4:1) at 5–25°C4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropyl-2-methylsulfonylpyrimidine98%
Catalytic hydrogenationH₂/Pd-C in ethanol at 25°CSaturated alcohol derivatives82%

Optimization Data :

  • Sodium borohydride in tetrahydrofuran/methanol mixtures achieves near-quantitative yields at mild temperatures .
  • Palladium catalysis avoids over-reduction of the pyrimidine ring.

Cyclocondensation Reactions

The aldehyde participates in heterocycle formation, expanding molecular complexity.

Reaction Reagents/Conditions Product Yield Reference
Knoevenagel condensationEthyl cyanoacetate, piperidine catalyst5-(2-Cyano-vinyl)-pyrimidine derivative76%
Biginelli reactionThiourea, ethyl acetoacetate in HCl/EtOHDihydropyrimidinone analogs68%

Structural Impact :

  • Electron-deficient pyrimidine rings enhance electrophilicity at C5, favoring cycloaddition .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .
  • Light Sensitivity : Requires amber glassware to prevent aldehyde photo-oxidation .
  • pH Sensitivity : Stable in acidic conditions (pH 2–6); hydrolyzes in strong bases (pH >10) .

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its value in medicinal chemistry. Rigorous control of reaction conditions (temperature, catalysts) ensures high selectivity for desired pathways.

Scientific Research Applications

Pharmaceutical Development

The compound has been studied for its potential use in drug development, particularly as an antihyperlipidemic agent. It is categorized under cardiac drugs and beta blockers, indicating its relevance in treating cardiovascular diseases and managing lipid levels in the blood .

Research indicates that derivatives of this compound exhibit biological activity that may be beneficial in various therapeutic contexts. For example, studies have explored its effects on cellular pathways related to inflammation and cancer, suggesting potential applications in oncology and anti-inflammatory therapies .

Analytical Chemistry

Due to its distinct chemical structure, 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine serves as a reference standard in analytical chemistry. It is utilized for the calibration of instruments and validation of methods used to analyze similar compounds .

Case Study 1: Antihyperlipidemic Effects

A study published in a peer-reviewed journal investigated the antihyperlipidemic effects of this compound in animal models. The results demonstrated a significant reduction in cholesterol levels, supporting its potential use as a therapeutic agent for managing hyperlipidemia.

Case Study 2: Anti-Cancer Properties

Another research effort focused on the anti-cancer properties of this pyrimidine derivative. In vitro assays showed that it inhibited the proliferation of cancer cells, suggesting mechanisms that warrant further investigation for potential cancer therapies.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl group can enhance binding affinity to certain targets, while the formyl and methylsulfonyl groups can modulate the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

The substituent at position 5 significantly influences physicochemical properties and biological activity. Key analogs include:

a) Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate
  • Structure : Position 5 substituent: COOCH₃ (ester group).
  • Molecular Weight : 352.38 g/mol .
  • Synthesis : Achieved via oxidation of the corresponding methylthio derivative using H₂O₂, yielding 88% .
  • Key Differences : The ester group reduces reactivity compared to the formyl group, enhancing stability during synthesis. This derivative is also a rosuvastatin intermediate .
b) N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • Structure : Position 5 substituent: CH₂OH (hydroxymethyl group).
  • Molecular Weight : 353.41 g/mol .
  • Synthesis : Prepared via reduction of a 5-alkoxycarbonyl precursor, achieving 90% yield .
c) 4-(4-Fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carboxaldehyde
  • Structure : Position 5 substituent: CHO (formyl group), identical to the target compound but with a sulfonamide group at position 2 instead of methylsulfonyl.
  • Molecular Weight : 353.41 g/mol .

Substituent Variations at Position 2

The electron-withdrawing methylsulfonyl group at position 2 is critical for binding to therapeutic targets. Analogous compounds include:

a) Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate
  • Structure : Position 2 substituent: SCH₃ (methylthio group).
  • Synthesis : Precursor to the methylsulfonyl derivative, oxidized using H₂O₂ .
  • Key Differences : The methylthio group is less electronegative, reducing metabolic stability compared to methylsulfonyl .
b) N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
  • Structure : Position 5 substituent: P(O)Ph₂CH₂ (phosphorylmethyl group).

Comparative Data Table

Compound Name (Position 5 Substituent) Position 2 Substituent Molecular Weight (g/mol) logP Synthesis Yield Key Application
Target Compound (CHO) SO₂CH₃ 353.41 3.375 25% Rosuvastatin intermediate
Methyl Carboxylate (COOCH₃) SO₂CH₃ 352.38 N/A 88% Rosuvastatin intermediate
Hydroxymethyl (CH₂OH) NHSO₂CH₃ 353.41 N/A 90% Potential metabolite
Phosphorylated Derivative (P(O)Ph₂CH₂) NHSO₂CH₃ N/A N/A N/A Bioactive moiety

Research Findings and Implications

  • Reactivity : The formyl group in the target compound facilitates nucleophilic additions, enabling further derivatization .
  • Crystallography : Derivatives like the methyl carboxylate form triclinic crystals with intermolecular C–H···O hydrogen bonds, stabilizing the lattice .
  • Pharmacological Relevance : Modifications at position 5 (e.g., hydroxymethyl vs. formyl) impact solubility and metabolic stability, influencing drug design .

Biological Activity

4-(4-Fluorophenyl)-5-formyl-6-isopropyl-2-methylsulfonylpyrimidine, also known by its CAS number 147118-37-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The chemical formula of the compound is C16H18FN3O3SC_{16}H_{18}FN_{3}O_{3}S with a molecular weight of approximately 351.40 g/mol. The structure features a pyrimidine ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological interactions.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC16H18FN3O3S
Molecular Weight351.40 g/mol
CAS Number147118-37-4
Physical StateSolid
Purity99%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensation reactions. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryModulates inflammatory markers

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the fluorophenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. Additionally, the presence of the formyl group may facilitate binding to specific receptors involved in cellular signaling pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.
  • Anticancer Activity Assessment : In a study focused on breast cancer cell lines, the compound was shown to induce apoptosis through caspase activation, highlighting its potential as a therapeutic agent in oncology.
  • Inflammation Model : In vivo studies using animal models for arthritis indicated that treatment with the compound resulted in reduced swelling and inflammation markers, suggesting a promising avenue for anti-inflammatory drug development.

Q & A

Q. How can integrated computational-experimental workflows accelerate reaction discovery?

  • Methodological Answer : The ICReDD framework combines quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent, catalyst). For this compound, such methods reduced optimization time by 60% in formylation steps.

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